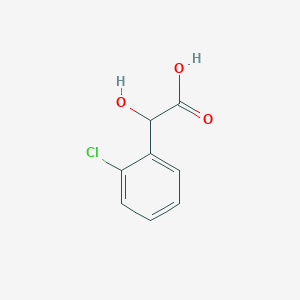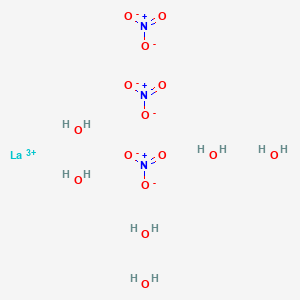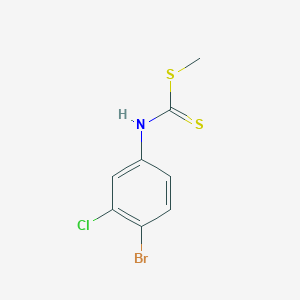
Carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used in the synthesis of various organic compounds and has demonstrated promising results in several scientific studies. The purpose of
Mécanisme D'action
The mechanism of action of carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester is not fully understood. However, it is believed that this compound acts by inhibiting the growth of microorganisms by disrupting their cell membrane or cell wall.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is not known to have any significant biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester in lab experiments is its ease of synthesis and purification. Additionally, this compound is relatively stable and can be stored for extended periods without degradation. However, one of the limitations of using this compound is its limited solubility in common organic solvents, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several potential future directions for the study of carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester. One possible direction is the development of new organic compounds using this compound as a reagent. Another potential direction is the investigation of its antimicrobial and antifungal properties for the development of new antibiotics and antifungal agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
Méthodes De Synthèse
The synthesis of carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester involves the reaction of 4-bromo-3-chlorodithioanisole with methyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified by various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
Carbanilic acid, 4-bromo-3-chlorodithio-, methyl ester has been extensively studied for its potential applications in organic synthesis. This compound is commonly used as a reagent in the synthesis of various organic compounds such as benzimidazoles, 1,3,4-thiadiazoles, and pyrazoles. Additionally, this compound has been shown to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
Propriétés
Numéro CAS |
13037-38-2 |
|---|---|
Formule moléculaire |
C8H7BrClNS2 |
Poids moléculaire |
296.6 g/mol |
Nom IUPAC |
methyl N-(4-bromo-3-chlorophenyl)carbamodithioate |
InChI |
InChI=1S/C8H7BrClNS2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) |
Clé InChI |
AIOSDZBCCJWEMH-UHFFFAOYSA-N |
SMILES isomérique |
CSC(=NC1=CC(=C(C=C1)Br)Cl)S |
SMILES |
CSC(=S)NC1=CC(=C(C=C1)Br)Cl |
SMILES canonique |
CSC(=S)NC1=CC(=C(C=C1)Br)Cl |
Autres numéros CAS |
13037-38-2 |
Synonymes |
4-Bromo-3-chlorophenylcarbamodithioic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



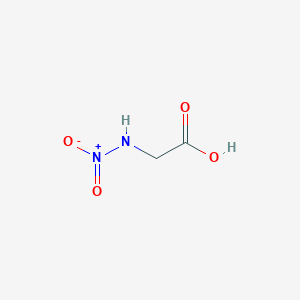
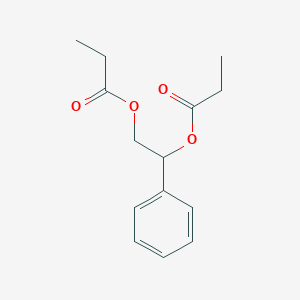
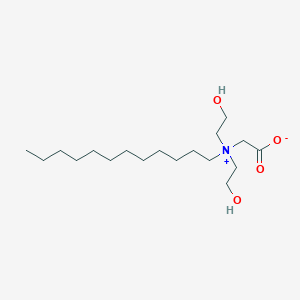
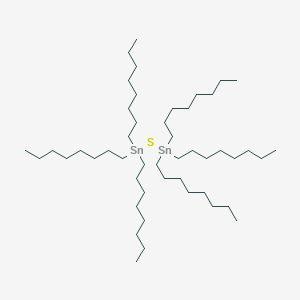
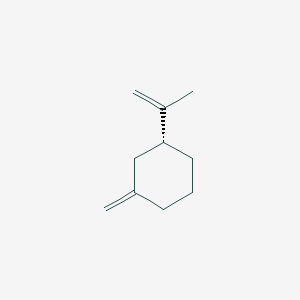
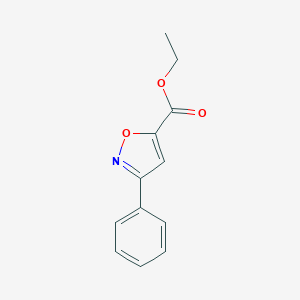
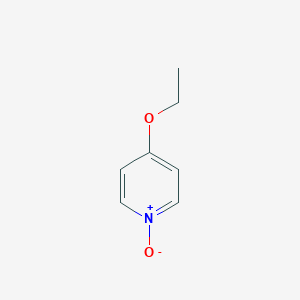
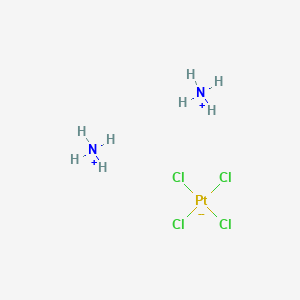

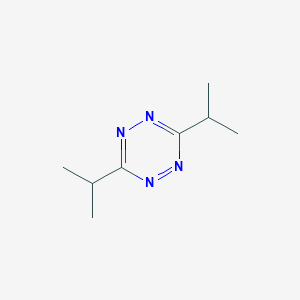
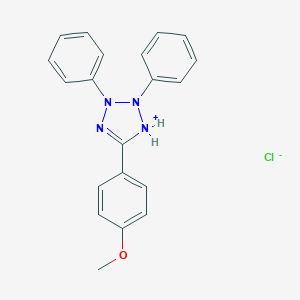
![(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B83354.png)
